molecular formula C13H17NO8 B12324937 Lyxononitrile, 2,3,4,5-tetraacetate, d- CAS No. 25546-50-3

Lyxononitrile, 2,3,4,5-tetraacetate, d-

Cat. No.: B12324937
CAS No.: 25546-50-3
M. Wt: 315.28 g/mol
InChI Key: YHTPKBYAZJOQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is a chemical compound with the molecular formula C13H17NO8 and a molecular weight of 315.28 g/mol . It is a derivative of D-ribonitrile, where the hydroxyl groups are acetylated. This compound is used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE can be synthesized through the acetylation of D-ribonitrile. The process involves the reaction of D-ribonitrile with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and yields the acetylated product.

Industrial Production Methods

Industrial production of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield D-ribonitrile.

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

    Hydrolysis: D-ribonitrile

    Oxidation: Corresponding carboxylic acids

    Reduction: Amines

Scientific Research Applications

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE involves its interaction with specific molecular targets and pathways. The acetyl groups can be cleaved enzymatically or chemically, releasing the active D-ribonitrile. This compound can then participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-Tetra-O-Acetyl-D-Ribose: Similar in structure but differs in the position of acetyl groups.

    2,3,4,6-Tetra-O-Acetyl-D-Glucose: Another acetylated sugar derivative with different biological properties.

    2,3,4,5-Tetra-O-Acetyl-D-Mannose: Similar acetylation pattern but different sugar backbone.

Uniqueness

2,3,4,5-TETRA-O-ACETYL-D-RIBONITRILE is unique due to its specific acetylation pattern on the D-ribonitrile backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2,3,4-triacetyloxy-4-cyanobutyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTPKBYAZJOQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25546-40-1, 13501-95-6, 25546-50-3
Record name NSC42416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC42415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.